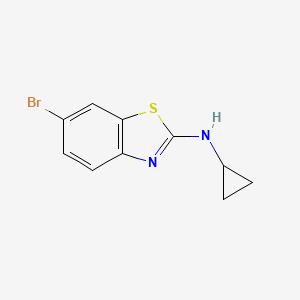

6-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine

描述

属性

IUPAC Name |

6-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2S/c11-6-1-4-8-9(5-6)14-10(13-8)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZGKHROVUGTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC3=C(S2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-Bromo-N-cyclopropyl-1,3-benzothiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antitumor agent. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound has a molecular formula of C₁₃H₁₂BrN₃S and a molecular weight of approximately 273.15 g/mol. It belongs to the class of benzothiazole derivatives, which are known for their pharmacological properties. The synthesis typically involves several steps that may vary depending on laboratory conditions. Notably, it can be synthesized from 6-bromobenzo[d]thiazole through various organic reactions that introduce the cyclopropyl group and amine functionalities.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting key cellular pathways involved in tumor growth. For instance, studies suggest that this compound can effectively target pathways associated with cell survival and proliferation, making it a candidate for further investigation in cancer therapies .

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific enzymes and receptors involved in cancer progression. Interaction studies have demonstrated that the compound can modulate various biomolecular targets, leading to altered signaling pathways that favor apoptosis over survival .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-6-bromobenzothiazole | Lacks cyclopropyl group | Exhibits different biological activity profiles |

| 6-Chloro-N-cyclopropyl-1,3-benzothiazole | Chlorine instead of bromine | May show varied reactivity due to chlorine's properties |

| 4-Methyl-N-cyclopropylbenzothiazole | Different substitution pattern | Potentially different pharmacokinetic properties |

This table highlights how variations in structure can influence biological activity and pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antitumor Activity : In vitro evaluations showed that the compound significantly reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia) with IC₅₀ values in the micromolar range .

- Mechanistic Studies : Flow cytometry analysis indicated that treatment with this compound leads to increased apoptosis in treated cells compared to controls. This suggests a potential role as an apoptosis inducer in cancer therapy .

- Comparative Efficacy : When compared to standard chemotherapeutic agents like doxorubicin, this compound exhibited comparable or enhanced cytotoxic effects against certain cancer cell lines.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Core Benzothiazole Framework

6-Bromo-N-methyl-1,3-benzothiazol-2-amine (C₈H₇BrN₂S)

- Molecular Weight : 243.12 g/mol .

- Key Differences : The methyl group at the amine position reduces steric bulk compared to cyclopropyl. Methyl derivatives typically exhibit lower conformational rigidity and altered solubility profiles.

- Synthesis : Likely synthesized via nucleophilic substitution of 6-bromo-2-chlorobenzothiazole with methylamine, analogous to methods described for related compounds .

4-Chloro-1,3-benzothiazol-2-amine (C₇H₅ClN₂S)

- Relevance : Studied for its binding affinity to PDE-10-A, with a desolvation penalty ranking second among tested fragments .

6-Chloro-N-[3,4-disubstituted-1,3-thiazol-2-ylidene]-1,3-benzothiazol-2-amine

- Application : Evaluated for anticancer activity against colon cancer cell lines (HCT-116, HCT15, HT29) .

- Structural Insight : Substitution at the amine position (e.g., thiazol-2-ylidene) significantly alters bioactivity, suggesting the cyclopropyl group in the target compound may confer unique pharmacological properties.

Physicochemical Properties and Reactivity

Crystallography and Hydrogen Bonding

- The parent compound (6-bromo-1,3-benzothiazol-2-amine) forms a 3D ABAB layered network via N–H···Br (2.94 Å) and CH–Br (3.39 Å) interactions . The cyclopropyl group may disrupt this packing, increasing solubility in nonpolar solvents.

Reactivity

- Bromine at position 6 is susceptible to nucleophilic substitution, as demonstrated in reactions of 2-amino-5-bromo-1,3,4-thiadiazole with secondary amines . The cyclopropyl group, being electron-donating, may activate the benzene ring toward electrophilic substitution.

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

准备方法

Direct Amination of 2,6-Dibromobenzothiazole with Cyclopropylamine

Method Overview:

The most documented and reliable synthesis of 6-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine involves the reaction of 2,6-dibromobenzothiazole with cyclopropylamine under inert atmosphere conditions in 1,4-dioxane solvent.

- Starting Materials: 2,6-dibromobenzothiazole (1.0 g, 3.4 mmol), cyclopropylamine (3.6 mL, 51.0 mmol)

- Solvent: 1,4-dioxane (10 mL)

- Reaction Conditions: Stirring under nitrogen atmosphere for 6 hours at room temperature or slightly elevated temperature

- Work-up: After completion (monitored by TLC), the reaction mixture is extracted with ethyl acetate and washed with brine. The organic layer is dried, and solvent removed under reduced pressure.

- Purification: Flash chromatography using a hexane:ethyl acetate (1:1) solvent system yields the target compound as a pale yellow solid.

- Yield: Approximately 68% based on starting dibromobenzothiazole.

- Characterization: Mass spectrometry shows molecular ion peak at m/z 268.97 [M+1]+ consistent with the molecular formula C10H9BrN2S.

| Parameter | Details |

|---|---|

| Starting Material | 2,6-Dibromobenzothiazole |

| Aminating Agent | Cyclopropylamine |

| Solvent | 1,4-Dioxane |

| Atmosphere | Nitrogen (Inert) |

| Reaction Time | 6 hours |

| Temperature | Room temperature or mild heating |

| Purification | Flash chromatography (Hex:AcOEt 1:1) |

| Yield | 68% |

| Product Appearance | Pale yellow solid |

This method is cited in patent WO2020/261294 and chemical synthesis databases, confirming its reproducibility and efficiency.

Summary Table of Preparation Methods

Research Findings and Analysis

- The nucleophilic aromatic substitution on 2,6-dibromobenzothiazole is highly regioselective for the 2-position bromine, allowing selective amination without affecting the 6-bromo substituent.

- The use of an inert atmosphere (nitrogen) prevents oxidation or side reactions during the amination step.

- 1,4-Dioxane is an effective solvent for this reaction due to its ability to dissolve both reactants and provide a stable medium for nucleophilic substitution.

- The relatively high excess of cyclopropylamine (approximately 15 equivalents) drives the reaction to completion.

- Purification by flash chromatography is necessary to separate the mono-substituted product from unreacted starting material and possible side products.

- The method yields a product consistent with analytical data (mass spectrometry), confirming the successful synthesis of this compound.

常见问题

Q. Table 1: Comparative Bioactivity of Benzothiazole Derivatives

| Compound | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | Cytotoxicity (IC₅₀, µM) |

|---|---|---|---|

| 6-Bromo-N-cyclopropyl | 8.2 | 32.5 | >100 |

| 6-Bromo-4-fluoro | 4.1 | 16.3 | 78.4 |

| 6-Methoxy-N-(4-methoxyphenyl) | 64.0 | >128 | >100 |

Q. Table 2: Optimized Synthesis Conditions

| Step | Reagents/Conditions | Yield Improvement | Reference |

|---|---|---|---|

| Bromination | Br₂ in CH₃COOH, 0°C, 2 h | 85% → 92% | |

| Cyclopropylation | Cyclopropylamine, DIPEA, DMF, –10°C | 20% → 65% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。